3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol
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Overview
Description
3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural properties and wide range of biological activities. The compound consists of a five-membered ring containing one oxygen and two nitrogen atoms, with a thione group at the 5-position and a pyridinyl group at the 3-position. This structure imparts the compound with unique bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- typically involves the cyclization of amidoximes with thioamides under acidic conditions. One common method includes the reaction of pyridine-3-carboxamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the desired oxadiazole ring . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Mechanism of Action
The biological activity of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is unique among oxadiazole derivatives due to the presence of both a thione and a pyridinyl group. Similar compounds include:
1,2,4-Oxadiazole-5(2H)-one, 3-(3-pyridinyl)-: This compound has a carbonyl group instead of a thione group, which affects its reactivity and biological activity.
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)-: This isomer has the pyridinyl group at the 4-position, which can lead to different biological activities and chemical reactivity.
Properties
IUPAC Name |
3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNBWTWYAPOXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188105 |
Source
|
Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345631-78-9 |
Source
|
Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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